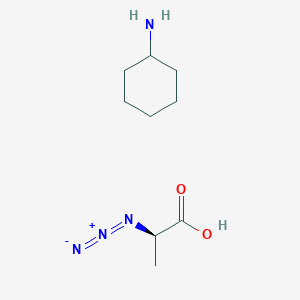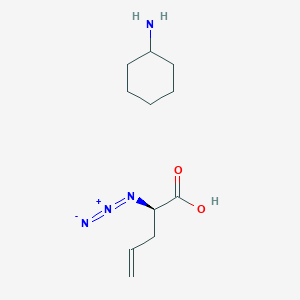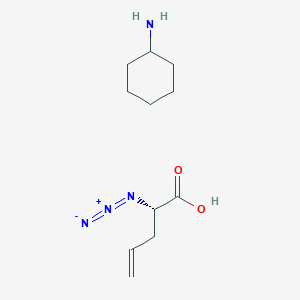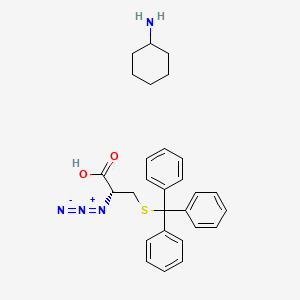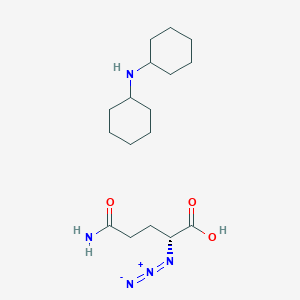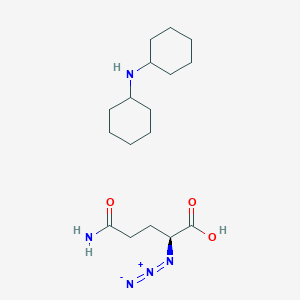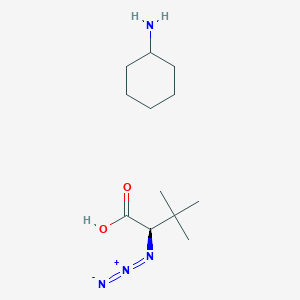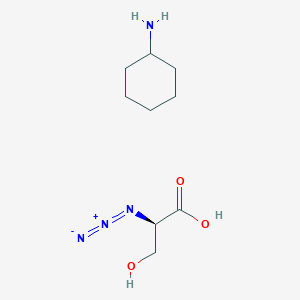
EC 1.4.3.14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Enzyme Commission number 1.4.3.14 is known as L-lysine oxidase. This enzyme catalyzes the oxidative deamination of L-lysine, resulting in the formation of 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide. L-lysine oxidase is found in various organisms, including bacteria and eukaryotes, and plays a significant role in lysine metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-lysine oxidase can be produced through microbial fermentation processes. Various strains of bacteria and fungi, such as Trichoderma aureoviride and Pseudomonas species, are utilized for the production of this enzyme. The fermentation process involves cultivating these microorganisms in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. The enzyme is then extracted and purified using techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration .
Industrial Production Methods
In industrial settings, the production of L-lysine oxidase is scaled up using bioreactors. The microorganisms are grown in large fermentation tanks, and the enzyme is harvested through a series of downstream processing steps, including cell lysis, filtration, and chromatography. The purified enzyme is then formulated for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-lysine oxidase primarily undergoes oxidative deamination reactions. It acts on the CH-NH2 group of donors with oxygen as the acceptor. The enzyme also acts, albeit more slowly, on other amino acids such as L-ornithine, L-phenylalanine, L-arginine, and L-histidine .
Common Reagents and Conditions
The typical reaction catalyzed by L-lysine oxidase involves L-lysine, molecular oxygen, and water as substrates. The reaction conditions usually include a neutral to slightly alkaline pH and a temperature range of 25-37°C. The presence of flavin adenine dinucleotide (FAD) as a cofactor is essential for the enzyme’s activity .
Major Products
The major products formed from the oxidative deamination of L-lysine by L-lysine oxidase are 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide .
Wissenschaftliche Forschungsanwendungen
L-lysine oxidase has a wide range of applications in scientific research:
Chemistry: It is used in the study of amino acid metabolism and enzymatic reaction mechanisms.
Biology: The enzyme is employed in research on lysine degradation pathways and microbial metabolism.
Medicine: L-lysine oxidase has potential therapeutic applications due to its ability to induce apoptosis in cancer cells. It is being investigated for its role in cancer treatment and as an antimicrobial agent.
Industry: The enzyme is used in the production of specialty chemicals and in biocatalysis processes
Wirkmechanismus
L-lysine oxidase exerts its effects through the oxidative deamination of L-lysine. The enzyme binds to L-lysine and, with the help of the cofactor flavin adenine dinucleotide (FAD), facilitates the transfer of electrons from the amino group of L-lysine to molecular oxygen. This results in the formation of 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide. The hydrogen peroxide produced can further participate in oxidative stress responses and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
L-lysine oxidase can be compared with other amino acid oxidases, such as L-amino acid oxidase and D-amino acid oxidase. While L-lysine oxidase specifically acts on L-lysine and other similar amino acids, L-amino acid oxidase and D-amino acid oxidase have broader substrate specificities and can act on a wide range of L- and D-amino acids, respectively. The unique specificity of L-lysine oxidase for L-lysine and its ability to induce apoptosis in cancer cells highlight its distinctiveness among amino acid oxidases .
Eigenschaften
CAS-Nummer |
70132-14-8 |
|---|---|
Molekulargewicht |
0 |
Synonyme |
LYSINE OXIDASE; L-LYSINE: OXYGEN OXIDOREDUCTASE [DEAMINATING]; EC 1.4.3.14; lysine oxidase from trichoderma viride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


